Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro-
Description
Nomenclature and Identification
Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- is systematically identified through multiple nomenclature systems that reflect its complex molecular structure and isotopic composition. The compound bears the Chemical Abstracts Service registry number 76523-40-5, which uniquely identifies this carbon-13 labeled variant in chemical databases. Alternative nomenclature includes 2,3,7,8-Tetrachloro-p-dioxin-13C12 and 2,3,7,8-Tetrachlorodibenzo-p-dioxin-C13, reflecting different naming conventions used across various analytical and regulatory contexts.
The molecular formula C12H4Cl4O2 indicates the presence of twelve carbon atoms, four hydrogen atoms, four chlorine atoms, and two oxygen atoms, with all twelve carbon positions enriched with the carbon-13 isotope. This complete isotopic labeling distinguishes the compound from partially labeled variants and ensures optimal performance as an internal standard. The molecular weight of 333.9 grams per mole reflects the increased mass contributed by the carbon-13 isotopes compared to the natural abundance compound.
The International Union of Pure and Applied Chemistry name for this compound follows systematic nomenclature rules for polycyclic aromatic compounds with heteroatoms. The dibenzo(b,e)(1,4)dioxin core structure indicates a tricyclic system where two benzene rings are connected through a central dioxin ring containing two oxygen atoms in the 1,4-positions. The tetrachloro-substitution pattern specifically at the 2,3,7,8-positions represents the most toxicologically significant congener among the 75 possible polychlorinated dibenzo-p-dioxin isomers.
Historical Development
The development of dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- emerged from the critical analytical challenges faced during the 1970s when attempting to quantify 2,3,7,8-tetrachlorodibenzo-p-dioxin in environmental samples. Early analytical work in the 1970s and early 1980s relied on packed gas chromatography columns combined with high-resolution mass spectrometry, but these methods suffered from significant limitations including matrix interferences and insufficient sensitivity for regulatory requirements.
The breakthrough in analytical methodology came with the recognition that isotopically labeled internal standards could provide the necessary analytical precision and accuracy. The Gross group pioneered much of the early developmental work, initially using chlorine-37 labeled 2,3,7,8-tetrachlorodibenzo-p-dioxin internal standards in their analytical protocols. However, the superior performance characteristics of carbon-13 labeled compounds led to their adoption as the preferred internal standards for regulatory analytical methods.
The synthesis and commercial availability of dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- represented a significant milestone in environmental analytical chemistry. The compound was first synthesized and characterized in the early 1980s, coinciding with the development of capillary gas chromatography columns and computerized data acquisition systems that could fully exploit the analytical advantages provided by the isotopically labeled standard. The establishment of standardized analytical protocols incorporating this compound marked a transformation in the field's ability to generate reliable, legally defensible analytical data.
Significance in Environmental Analysis
Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- serves as the cornerstone internal standard in United States Environmental Protection Agency Method 8290A, the definitive analytical method for polychlorinated dibenzo-p-dioxins and dibenzofurans in environmental matrices. This method requires the use of nonane as the solvent medium and specifies that laboratories must adjust concentrations to ensure final concentrations do not exceed 100 picograms per microliter per congener.
The analytical significance of this compound extends beyond simple quantification applications. In high-resolution gas chromatography coupled with high-resolution mass spectrometry systems, the compound enables selected ion monitoring at resolving power of at least 10,000 with 10 percent valley definition. The isotopic pattern recognition capabilities provided by the carbon-13 enrichment allow analysts to distinguish target analytes from matrix interferences with extraordinary precision.
The Centers for Disease Control and Prevention has incorporated dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- into their standardized analytical protocols for biomonitoring applications. The method involves liquid-liquid extraction followed by purification using acid-silica and carbon columns, with analysis by high-resolution gas chromatography-high-resolution mass spectrometry. The compound serves as both an internal standard for quantification and a quality control measure for method performance evaluation.
Relationship to Non-labeled 2,3,7,8-Tetrachlorodibenzo-p-dioxin
The relationship between dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- and its non-labeled counterpart extends beyond simple isotopic substitution to encompass fundamental analytical chemistry principles. The non-labeled compound, identified by Chemical Abstracts Service registry number 1746-01-6, possesses identical chemical structure and chlorination pattern but differs in its carbon isotopic composition. This structural similarity ensures that both compounds exhibit nearly identical chromatographic behavior and chemical properties while maintaining distinct mass spectral signatures.
The carbon-13 labeled variant demonstrates identical chemical reactivity patterns to the natural abundance compound during analytical sample preparation procedures. Both compounds undergo identical extraction efficiencies during liquid-liquid extraction procedures and exhibit comparable behavior during purification steps involving multi-layered silica gel columns and aluminum oxide columns. This chemical equivalence ensures that the labeled compound accurately reflects the analytical recovery and matrix effects experienced by the target analyte during sample processing.
The mass spectral relationship between the two compounds provides the foundation for their analytical utility. The carbon-13 enrichment results in a mass shift of twelve atomic mass units, creating distinct molecular ion clusters that can be simultaneously monitored without spectral overlap. This mass difference enables the use of the labeled compound as an ideal internal standard, compensating for analytical losses and instrumental variations that might otherwise compromise quantitative accuracy.
Environmental fate and transport characteristics of both compounds are essentially identical due to their structural similarity. Both exhibit low water solubility, high lipophilicity, and resistance to biodegradation that characterizes persistent organic pollutants. The octanol-water partition coefficient and other physicochemical properties remain virtually unchanged between the isotopic variants, ensuring that the labeled standard accurately reflects the environmental behavior of the target compound.
Chemical Abstracts Service Registry and Chemical Identifiers
The Chemical Abstracts Service registry system assigns dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- the unique identification number 76523-40-5, which serves as the primary identifier for this specific isotopically labeled compound. This registry number distinguishes the carbon-13 labeled variant from other isotopic variants and congeners within the polychlorinated dibenzo-p-dioxin family. The systematic assignment of this identifier reflects the compound's recognition as a distinct chemical entity with specific analytical applications.
The DSSTox Substance Identifier DTXSID60227332 provides an additional unique identifier within the Distributed Structure-Searchable Toxicity database system. This identifier facilitates cross-referencing and data integration across multiple chemical databases and regulatory systems. The Nikkaji Number J1.001.939G represents the compound's identifier within the Japanese chemical information system, reflecting its international significance in analytical chemistry applications.
Wikidata identifier Q83107036 provides a machine-readable reference for the compound within the linked data ecosystem. This identifier enables automated data retrieval and integration across diverse information systems and databases. The systematic cataloging of these identifiers reflects the compound's importance in international analytical chemistry standards and regulatory frameworks.
The InChI (International Chemical Identifier) and InChIKey systems provide standardized representations of the compound's molecular structure that enable computational analysis and database searching. These identifiers ensure unambiguous structural representation across different software systems and databases. The SMILES (Simplified Molecular Input Line Entry System) notation provides a compact text representation of the molecular structure that facilitates chemical informatics applications and structural database searches.
Properties
IUPAC Name |
2,3,7,8-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUFODBRKLSHSI-WCGVKTIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Cl)Cl)O[13C]3=[13CH][13C](=[13C]([13CH]=[13C]3O2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227332 | |
| Record name | Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76523-40-5 | |
| Record name | 2,3,7,8-Tetrachlorodibenzo[b,e][1,4]dioxin-13C12 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76523-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076523405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76523-40-5 | |
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Preparation Methods
Molecular Composition and Isotopic Labeling
The molecular formula of Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- is , with a molecular weight of 333.9 g/mol. The 13C12 designation indicates that all 12 carbon atoms in the dibenzo-p-dioxin backbone are replaced with the stable carbon-13 isotope. This isotopic enrichment shifts the mass spectrum signature, allowing differentiation from non-labeled TCDD during quantitative analyses.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 76523-40-5 |
| Molecular Formula | |
| Molecular Weight | 333.9 g/mol |
| Isotopic Purity | ≥99% 13C12 enrichment |
| Primary Use | Internal standard for LC-MS |
Synthetic Strategies for 13C12-Labeled TCDD
Isotopic Precursor Selection
The synthesis of 13C12-labeled TCDD necessitates 13C-enriched starting materials. A common approach involves using 13C6-labeled chlorophenols, which dimerize to form the dioxin structure. For example, 2,4,5-trichlorophenol-13C6 can undergo Ullmann coupling under basic conditions to yield the dibenzo-p-dioxin skeleton. The reaction mechanism proceeds via nucleophilic aromatic substitution, with copper catalysts facilitating the coupling of phenolic oxygen atoms.
This method ensures uniform 13C incorporation but requires stringent control over reaction conditions to prevent isotopic dilution.
Chlorination and Regioselective Control
Following dibenzo-p-dioxin formation, regioselective chlorination at the 2,3,7,8-positions is critical. Chlorination is typically achieved using sulfuryl chloride () in the presence of Lewis acids like ferric chloride (). The reaction proceeds via electrophilic aromatic substitution, with the Lewis acid directing chlorine atoms to the para and ortho positions relative to the oxygen bridges.
Table 2: Chlorination Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Reagent | Sulfuryl chloride () |
| Catalyst | Ferric chloride () |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
Purification and Quality Assurance
Chromatographic Refinement
Crude reaction mixtures often contain non-target isomers and unreacted precursors. High-performance liquid chromatography (HPLC) with C18 reverse-phase columns is employed to isolate the 2,3,7,8-tetrachloro isomer. Mobile phases comprising acetonitrile-water (90:10 v/v) achieve baseline separation, with UV detection at 254 nm monitoring elution.
Isotopic Purity Validation
Isotopic purity is verified using high-resolution mass spectrometry (HRMS). The 13C12-labeled TCDD exhibits a mass-to-charge () ratio of 333.832 for the molecular ion , distinct from the 321.860 of non-labeled TCDD. Deviations >1% in isotopic abundance necessitate reprocessing to meet regulatory standards.
Applications in Analytical Chemistry
Internal Standardization in Trace Analysis
The 13C12-labeled TCDD is added to biological samples (e.g., blood serum) prior to extraction to correct for analyte loss during sample preparation. In one patented method, the labeled compound is spiked into serum, which is then diluted with potassium hydroxide and subjected to steam distillation. The distillate is extracted with nonane, and the organic phase is analyzed via gas chromatography-tandem mass spectrometry (GC-MS/MS).
Table 3: Performance Metrics for 13C12-TCDD in Serum Analysis
| Metric | Value |
|---|---|
| Recovery Efficiency | 92–98% |
| Limit of Detection (LOD) | 0.1 pg/mL |
| Interday Precision (RSD) | ≤5% |
Chemical Reactions Analysis
Types of Reactions
Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzo-p-dioxins.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as zinc dust for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various chlorinated and less chlorinated dibenzo-p-dioxins, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Environmental Monitoring
1. Detection and Analysis of Contaminants
TCDD is often measured in environmental samples due to its toxicity and persistence. It is crucial for assessing environmental contamination from industrial processes and waste disposal. Analytical methods such as gas chromatography coupled with mass spectrometry (GC-MS) are commonly used to detect TCDD in soil, water, and biota.
| Method | Application | Sensitivity |
|---|---|---|
| Gas Chromatography (GC) | Soil and sediment analysis | ppb (parts per billion) |
| Liquid Chromatography (LC) | Water quality testing | ppt (parts per trillion) |
| Bioassays | Ecotoxicological assessments | Varies by organism |
2. Environmental Impact Studies
Research studies often focus on the ecological impact of TCDD exposure on wildlife. For instance, studies have shown that TCDD can bioaccumulate in the food chain, leading to higher concentrations in apex predators. This has implications for biodiversity and ecosystem health.
Toxicology Research
1. Carcinogenicity Studies
TCDD is recognized as a potent carcinogen. It has been extensively studied using animal models to understand its mechanisms of action. For example, research utilizing the mouse skin model has demonstrated that TCDD can promote tumor formation under certain conditions .
Case Study: Mouse Skin Carcinogenesis Model
- Objective: To evaluate the carcinogenic potential of TCDD.
- Method: Repeated topical application of TCDD following initiation with a carcinogen.
- Findings: No papillomas were observed in certain mouse strains; however, severe hepatic injuries were noted .
2. Endocrine Disruption Studies
TCDD is also studied for its endocrine-disrupting properties. It interacts with the aryl hydrocarbon receptor (AhR), leading to alterations in hormone signaling pathways. This has raised concerns regarding reproductive health in exposed populations.
Analytical Chemistry
1. Reference Standards Development
Stable isotope-labeled compounds like Dibenzo(b,e)(1,4)dioxin-13C12 are essential for developing reference materials used in analytical chemistry. These standards help improve the accuracy and reliability of analytical methods used to detect dioxins in various matrices.
| Product | Concentration | Application |
|---|---|---|
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (13C12) | 50 µg/mL | Environmental analysis |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (unlabeled) | Varies | Calibration standards for GC-MS |
Mechanism of Action
The mechanism of action of Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- involves its interaction with the aryl hydrocarbon receptor (AhR) present in cells. Upon binding to AhR, the compound activates the receptor, leading to changes in gene expression. This can result in the induction of enzymes involved in the metabolism of xenobiotics, as well as other toxic effects such as disruption of cellular processes and induction of oxidative stress .
Comparison with Similar Compounds
Key Findings:
Toxicity and Chlorine Substitution: Only dioxins with chlorine atoms in lateral positions (2,3,7,8) exhibit significant toxicity. TCDD has the highest TEF (1.0), while non-lateral isomers (e.g., 1,2,3,4-tetrachloro) are non-toxic . The $^{13}\text{C}_{12}$-TCDD retains the same TEF as unlabeled TCDD but is used solely for analytical purposes due to its isotopic distinction .
Physical Properties :
- Both TCDD and $^{13}\text{C}_{12}$-TCDD share low water solubility (~0.2 µg/L) and vapor pressure (0.000002 mm Hg at 25°C), making them highly persistent in lipid-rich environments .
- Isotopic substitution minimally affects chemical reactivity but enables accurate MS detection via mass shift (e.g., +12 Da for $^{13}\text{C}_{12}$-TCDD) .
Isotopologues and Analytical Utility
- $^{13}\text{C}{12}$-TCDD vs. Dichloro-$^{13}\text{C}{12}$ Dibenzo-p-dioxin (CAS: Not provided, ): The dichloro variant has fewer chlorines and lower molecular weight ($^{13}\text{C}{12}\text{H}6\text{Cl}2\text{O}2$), making it suitable for analyzing less chlorinated dioxins. However, it lacks the toxicity and regulatory relevance of TCDD . $^{13}\text{C}_{12}$-TCDD is indispensable for quantifying TCDD in complex matrices (e.g., blood, soil), as evidenced by its use in chronic exposure studies where TCDD levels remained elevated (274 pg/g lipids) decades post-exposure .
Regulatory and Handling Considerations
- Both TCDD and $^{13}\text{C}_{12}$-TCDD are classified as carcinogens and require stringent handling under guidelines like the Rotterdam Convention. Their use is restricted to accredited laboratories for research or analytical purposes .
Biological Activity
Dibenzo(b,e)(1,4)dioxin-13C12, 2,3,7,8-tetrachloro- (commonly referred to as TCDD) is a highly toxic environmental pollutant belonging to the class of compounds known as dioxins. This compound is notorious for its persistent nature in the environment and its bioaccumulation in biological systems. This article provides a comprehensive overview of the biological activity of TCDD, including its mechanisms of action, toxicological effects, and relevant case studies.
- Chemical Formula : C12H2Cl4O2
- Molecular Weight : 321.98 g/mol
- CAS Number : 1746-01-6
TCDD exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, TCDD translocates to the nucleus and regulates the transcription of various genes involved in xenobiotic metabolism and cellular stress responses. This interaction leads to significant changes in gene expression that can result in toxicological outcomes.
Carcinogenicity
TCDD is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Studies have shown that exposure to TCDD is associated with an increased risk of several cancers, including:
- Lung cancer
- Liver cancer
- Soft tissue sarcomas
Endocrine Disruption
TCDD has been shown to disrupt endocrine functions by interfering with hormone signaling pathways. This disruption can lead to reproductive and developmental abnormalities.
Immunotoxicity
Research indicates that TCDD can impair immune system function, leading to increased susceptibility to infections and diseases. It affects various immune cells, including T cells and macrophages.
Case Studies
-
Chronic Exposure in Humans
A cohort study involving individuals exposed to TCDD during industrial accidents revealed significant health impacts. The study found elevated levels of liver enzymes and signs of liver damage among workers exposed to high concentrations of TCDD over extended periods. -
Animal Studies
In a two-year study conducted on female Sprague-Dawley rats administered varying doses of TCDD, results showed dose-dependent increases in liver weights and hepatocellular proliferation. The highest doses resulted in significant liver pathology and increased incidence of tumors compared to control groups .
Biological Activity Data Table
| Biological Effect | Description | Evidence Source |
|---|---|---|
| Carcinogenicity | Increased risk for lung and liver cancers | IARC Group 1 Classification |
| Endocrine Disruption | Altered hormone signaling pathways | Toxicology Reports |
| Immunotoxicity | Impaired immune response | NTP Technical Reports |
| Hepatic Effects | Increased liver weights; hepatocellular proliferation | Animal Studies |
Research Findings
Recent studies have highlighted the following key findings regarding TCDD's biological activity:
- Bioaccumulation : TCDD's lipophilic nature leads to its accumulation in adipose tissue, causing chronic exposure even at low environmental concentrations .
- Gene Expression Changes : Exposure to TCDD induces expression changes in cytochrome P450 enzymes (CYP1A1), which are involved in drug metabolism and detoxification processes .
- Developmental Toxicity : Animal models have demonstrated that prenatal exposure to TCDD can lead to developmental defects and neurobehavioral issues in offspring .
Q & A
Q. How can researchers quantify trace levels of 2,3,7,8-tetrachloro-dibenzo(b,e)(1,4)dioxin (TCDD) in environmental samples using 13C12-labeled analogs?
Methodological Answer:
- Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. The 13C12-labeled analog serves as an internal standard to correct for matrix effects and recovery losses during extraction. Samples are typically spiked with the labeled compound prior to extraction, followed by cleanup using gel permeation chromatography (GPC) and silica gel columns. Quantification is performed via high-resolution gas chromatography coupled with tandem mass spectrometry (HRGC/HRMS) . This method achieves detection limits of 0.1–1 pg/g in soil/sediment matrices .
Q. What are the critical physicochemical properties of TCDD, and how do they influence experimental design?
Methodological Answer:
- Key properties include low water solubility (0.0002 mg/L at 25°C) , high lipophilicity (log Kow ~6.8), and a vapor pressure of 2.0 × 10⁻⁶ mmHg. These properties necessitate:
Q. What analytical methods are recommended for distinguishing TCDD from co-eluting polychlorinated dibenzo-p-dioxins (PCDDs)?
Methodological Answer:
- Orthogonal column chromatography (e.g., DB-5 and SP-2331 columns) combined with selected ion monitoring (SIM) on HRMS resolves structural isomers. Confirmatory analysis requires matching retention times with certified standards and isotopic ratios (e.g., 13C12 vs. 12C) .
Advanced Research Questions
Q. How do researchers address contradictions in toxicity data between in vitro and in vivo models for TCDD?
Methodological Answer:
- AhR-mediated toxicity is dose- and species-dependent. Discrepancies arise due to differences in:
Q. What experimental strategies are used to study TCDD’s environmental persistence and long-range transport?
Methodological Answer:
Q. How can researchers differentiate TCDD’s thermal degradation products from its environmental metabolites?
Methodological Answer:
- Under oxidative conditions, TCDD degrades to 2,3,7,8-tetrachloro-[1,4]-dioxinodipyridine (TCDDPy) via radical-mediated pathways. In contrast, microbial degradation produces chlorocatechols . Use pyrolysis-GC/MS for thermal products and stable isotope probing (SIP) with 13C12-TCDD to trace biotic pathways .
Q. What methodologies resolve conflicting epidemiological data on TCDD’s carcinogenicity in human populations?
Methodological Answer:
- Dose-response reconciliation : Adjust for confounders (e.g., smoking, coexposure to PCBs) using toxic equivalency factors (TEFs) . Biomarker validation (e.g., serum lipid-adjusted TCDD levels) and Mendelian randomization studies clarify causality .
Methodological Challenges & Data Interpretation
Q. How should researchers design studies to account for TCDD’s bioaccumulation in longitudinal cohorts?
Methodological Answer:
Q. What advanced techniques validate TCDD’s interactions with non-AhR molecular targets (e.g., EGFR, PPARγ)?
Methodological Answer:
- CRISPR/Cas9 knockout models and phosphoproteomics identify off-target signaling. For example, TCDD activates EGFR via Src kinase in AhR-null cells, revealed through kinome array profiling .
Q. How do regulatory guidelines (e.g., EPA, IARC) influence experimental design for TCDD risk assessment?
Methodological Answer:
- Follow OECD Test Guidelines 443 (extended one-generation reproductive toxicity) and EPA 600/R-10/005 for TEF updates. Studies must include positive controls (e.g., 2,3,7,8-TCDF) and benchmark dose (BMD) modeling .
Ethical & Safety Considerations
Q. What safety protocols are critical when synthesizing 13C12-labeled TCDD?
Methodological Answer:
- Conduct synthesis in Class III gloveboxes with HEPA filtration. Use closed-system reactors to prevent aerosolization. Validate purity via NMR and HRMS before use. Institutional approvals under Rotterdam Convention Article 10 are mandatory for import/export .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
